
3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one
Übersicht
Beschreibung
This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and any catalysts or reagents used.Molecular Structure Analysis
This would involve a detailed analysis of the compound’s molecular structure, often using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including the conditions under which these reactions occur and the products they yield.Physical And Chemical Properties Analysis
This would involve a study of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one and similar compounds are synthesized and characterized for their chemical structures and properties. Studies like those by Kara et al. (2021) and Shi-feng (2007) focus on the synthesis and structural analysis of oxadiazole derivatives, contributing to the understanding of their chemical behavior and potential applications (Kara et al., 2021), (Li Shi-feng, 2007).
Photoinduced Molecular Rearrangements
- The photochemistry of 1,2,4-oxadiazoles, including 3-(4-aminophenyl) variants, has been explored in studies like the one by Buscemi, Vivona, and Caronna (1996). This research delves into the behavior of these compounds under light exposure, leading to potential applications in photochemistry and material science (Buscemi, Vivona, & Caronna, 1996).
Anticancer Potential
- Compounds like 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one have been studied for their potential as anticancer agents. For instance, Zhang et al. (2005) discovered that certain oxadiazole derivatives can induce apoptosis in cancer cells, pointing towards their possible use in cancer treatment (Zhang et al., 2005).
Energetic Materials
- Kumar et al. (2018) explored 3-amino-1,2,4(4H)-oxadiazol-5-one (AOD) and its nitrogen-rich salts as a class of insensitive energetic materials. These studies contribute to the development of new materials with potential applications in areas requiring high energy and stability (Kumar et al., 2018).
Antimicrobial Activity
- Some 1,2,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial properties. Research by Rajurkar and Shirsath (2017) suggests these compounds could be effective against various bacterial and fungal strains, highlighting their potential in developing new antimicrobial agents (Rajurkar & Shirsath, 2017).
Spectroscopic Analysis
- Spectroscopic techniques are used to analyze 1,2,4-oxadiazole derivatives. Studies like those conducted by Gaenko et al. (2006) provide insights into the electronic properties and behavior of these compounds, which is crucial for their application in various scientific fields (Gaenko et al., 2006).
Safety And Hazards
This would involve a study of any safety concerns or hazards associated with the compound, including its toxicity and any precautions that should be taken when handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new applications for the compound or new reactions it could be used in.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some or all of this information may not be available. If you have a specific question about this compound or a related topic, feel free to ask! I’m here to help.
Eigenschaften
IUPAC Name |
3-(4-aminophenyl)-4H-1,2,4-oxadiazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7/h1-4H,9H2,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTSCCYMGLMYKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=O)N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30469101 | |
| Record name | 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one | |
CAS RN |
864680-71-7 | |
| Record name | 3-(4-Aminophenyl)-1,2,4-oxadiazol-5(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=864680-71-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-aminophenyl)-1,2,4-oxadiazol-5(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30469101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(4-aminophenyl)-1,2,4-oxadiazol-5(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.109.844 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methyl-lambda6-sulfanone](/img/structure/B1384073.png)
![2-Amino-1-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]ethan-1-one dihydrochloride](/img/structure/B1384076.png)

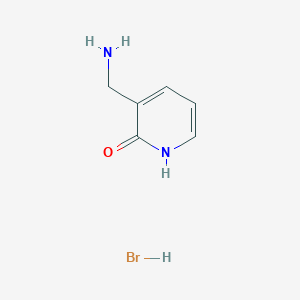
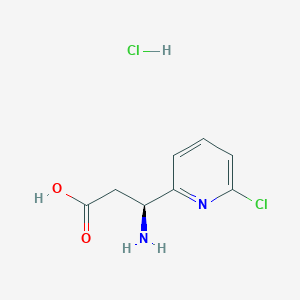
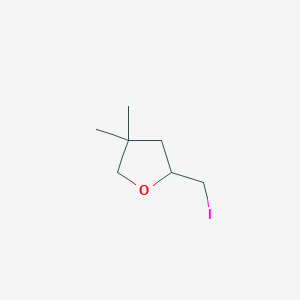
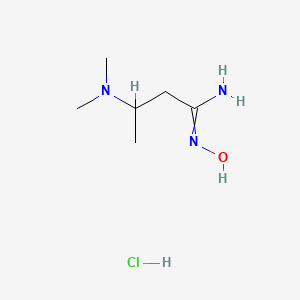
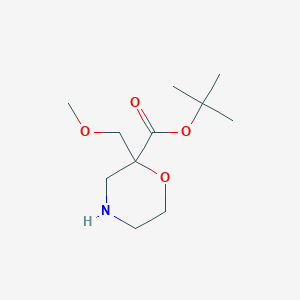
![1-[2-(1H-pyrazol-1-yl)ethyl]piperazine dihydrochloride](/img/structure/B1384086.png)
amine hydrochloride](/img/structure/B1384087.png)
![1-{8-Azabicyclo[3.2.1]octan-3-yl}-3,3-dimethylurea hydrochloride](/img/structure/B1384089.png)
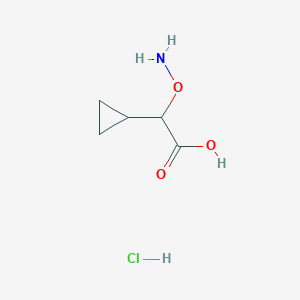

![3-bromo-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B1384092.png)